Cas no 1309315-48-7 (3-(3,3,3-Trifluoropropoxy)azetidine)

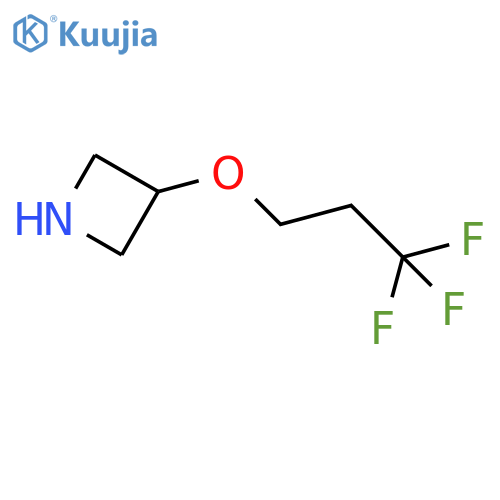

1309315-48-7 structure

商品名:3-(3,3,3-Trifluoropropoxy)azetidine

3-(3,3,3-Trifluoropropoxy)azetidine 化学的及び物理的性質

名前と識別子

-

- AKOS013890442

- SCHEMBL1769250

- NCOKETRYXYIQFG-UHFFFAOYSA-N

- EN300-1146421

- 3-(3,3,3-trifluoropropoxy)azetidine

- 1309315-48-7

- 3-(3,3,3-Trifluoropropoxy)azetidine

-

- インチ: 1S/C6H10F3NO/c7-6(8,9)1-2-11-5-3-10-4-5/h5,10H,1-4H2

- InChIKey: NCOKETRYXYIQFG-UHFFFAOYSA-N

- ほほえんだ: FC(CCOC1CNC1)(F)F

計算された属性

- せいみつぶんしりょう: 169.07144843g/mol

- どういたいしつりょう: 169.07144843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 21.3Ų

3-(3,3,3-Trifluoropropoxy)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1146421-10.0g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1146421-0.5g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 0.5g |

$1207.0 | 2023-06-09 | ||

| Enamine | EN300-1146421-2.5g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 2.5g |

$2464.0 | 2023-06-09 | ||

| Enamine | EN300-1146421-0.1g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 0.1g |

$1106.0 | 2023-06-09 | ||

| Enamine | EN300-1146421-0.25g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 0.25g |

$1156.0 | 2023-06-09 | ||

| Enamine | EN300-1146421-5.0g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1146421-1.0g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1146421-0.05g |

3-(3,3,3-trifluoropropoxy)azetidine |

1309315-48-7 | 0.05g |

$1056.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374860-1g |

3-(3,3,3-Trifluoropropoxy)azetidine |

1309315-48-7 | 95% | 1g |

¥12733.00 | 2024-08-09 |

3-(3,3,3-Trifluoropropoxy)azetidine 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1309315-48-7 (3-(3,3,3-Trifluoropropoxy)azetidine) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 503537-97-1(4-bromooct-1-ene)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量